molecular formula C22H45NO6 B12334849 N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide

N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide

Cat. No.: B12334849
M. Wt: 419.6 g/mol
InChI Key: BAQZGMGRUAWPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide is a complex organic compound with the molecular formula C22H45NO6 It is characterized by a long hexadecyl chain attached to a hexanamide group, which is further substituted with five hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide typically involves the amidation of D-gluconic acid with palmitylamine. The reaction is carried out in a benzene solvent under nitrogen gas at temperatures ranging from 60 to 80°C. The process involves the following steps :

    Preparation of 2,3,4,5,6-Pentahydroxy-hexanoic acid hexadecylamide: In a flask equipped with a mechanical stirrer, a thermometer, a condenser, and an oil-water separator, 24.14 g of palmitylamine and 21.58 g of D-gluconic acid are placed in 200 ml of benzene solvent. Amidation is carried out at 60 to 80°C under nitrogen gas.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide is not fully understood. its amphiphilic nature suggests that it can interact with biological membranes, potentially disrupting membrane integrity and function. This interaction may lead to antimicrobial effects by compromising the structural integrity of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide is unique due to the presence of multiple hydroxyl groups and an amide linkage, which confer distinct chemical and physical properties compared to other long-chain hydrocarbons and alcohols. These structural features make it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-22(29)21(28)20(27)19(26)18(25)17-24/h18-21,24-28H,2-17H2,1H3,(H,23,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQZGMGRUAWPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.